2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride
CAS No.: 1220035-51-7
Cat. No.: VC2926639
Molecular Formula: C11H25Cl2N3O
Molecular Weight: 286.24 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride - 1220035-51-7](/images/structure/VC2926639.png)
Specification
CAS No. | 1220035-51-7 |
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Molecular Formula | C11H25Cl2N3O |
Molecular Weight | 286.24 g/mol |
IUPAC Name | 2-(4-piperidin-4-ylpiperazin-1-yl)ethanol;dihydrochloride |
Standard InChI | InChI=1S/C11H23N3O.2ClH/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11;;/h11-12,15H,1-10H2;2*1H |
Standard InChI Key | DCFZBXFZYXNRQA-UHFFFAOYSA-N |
SMILES | C1CNCCC1N2CCN(CC2)CCO.Cl.Cl |
Canonical SMILES | C1CNCCC1N2CCN(CC2)CCO.Cl.Cl |
Introduction
Chemical Identity and Structural Characterization
Basic Chemical Information
The compound 2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride contains heterocyclic nitrogen structures connected in a specific arrangement. Based on available data for the closely related 2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride, we can make certain inferences about our target compound. The related compound has a molecular formula of C₁₂H₂₇Cl₂N₃O with a molecular weight of 300.27 g/mol.
Structural Features
The structure of the compound likely consists of:
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A piperidine ring system
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A piperazine ring system
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An ethanol moiety attached to the piperazine ring
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Two hydrochloride groups forming the dihydrochloride salt
The closely related compound (with the methyl group) is described as having "a piperidine and a piperazine ring connected through a methylene group, with an ethanol moiety attached to the piperazine ring". Our target compound would presumably have a direct connection between the piperidine and piperazine rings without the methylene bridge.
Physical and Chemical Properties
Stability Considerations
Synthetic Approaches and Preparation
Related Synthetic Methodologies
For structurally similar compounds containing piperazine rings, synthetic approaches often involve:
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Nucleophilic substitution reactions where the piperazine nitrogen acts as a nucleophile
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Alkylation reactions to introduce the ethanol moiety
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Salt formation using hydrochloric acid to create the dihydrochloride salt
For example, in the synthesis of cetirizine derivatives, 1-[(4-chlorophenyl)phenylmethyl]-piperazine can be reacted with 2-haloethanol in the presence of an acid acceptor such as an inorganic base (e.g., sodium carbonate) or a quaternary organic base (e.g., triethylamine) to introduce the hydroxyethyl group . This reaction has been reported to achieve yields up to 90% for certain analogs .
Structural Comparison with Related Compounds
Comparison with 2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride
The most closely related compound identified in the search results is 2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride. The key structural difference appears to be:
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Target compound: Direct connection between piperidine and piperazine rings
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Related compound: Piperidine and piperazine rings connected via a methylene (-CH₂-) bridge
This structural difference would likely affect the molecule's conformational flexibility, binding properties, and potentially its pharmacological activity.
Comparison with Cetirizine-Related Compounds
The search results also mention 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol,dihydrochloride, which is listed as "Cetirizine Impurity G dihydrochloride Levocetirizine Hydrochloride Impurity G" . While structurally distinct from our target compound, both share:
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A piperazine ring with an ethanol moiety
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Dihydrochloride salt form
The key difference is that cetirizine-related compounds contain a (4-chlorophenyl)phenylmethyl group attached to the piperazine instead of a piperidine ring.
Property | 2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride | 2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride | 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol,dihydrochloride |
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Core Structure | Piperazine-piperidine | Piperazine-methylene-piperidine | Piperazine-(4-chlorophenyl)phenylmethyl |
Molecular Formula | Not specified in results | C₁₂H₂₇Cl₂N₃O | C₁₉H₂₅Cl₃N₂O |
Molecular Weight | Not specified in results | 300.27 g/mol | 403.77 g/mol |
CAS Number | Not specified in results | 1220034-37-6 | 164726-80-1 |
Solubility | Not specified in results | Not specified in results | Sparingly soluble in water, slightly soluble in methanol |
Melting Point | Not specified in results | Not specified in results | >200°C (dec.) |
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